molecular formula C14H13N5OS B2829220 1-phenyl-3-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea CAS No. 2310128-13-1

1-phenyl-3-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea

Cat. No.: B2829220
CAS No.: 2310128-13-1
M. Wt: 299.35
InChI Key: RHMADHPOBISYKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenyl-3-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea is a urea derivative featuring a phenyl group attached to one nitrogen of the urea moiety and a methyl-linked 1,2,3-triazole ring substituted with a thiophen-3-yl group on the other nitrogen. This compound belongs to a class of hybrid heterocyclic molecules, where the triazole-thiophene scaffold is strategically integrated to modulate electronic properties and biological interactions. The thiophene ring, an electron-rich aromatic heterocycle, may enhance binding to biological targets such as enzymes or receptors, while the triazole moiety contributes to metabolic stability and synthetic versatility via click chemistry .

Properties

IUPAC Name

1-phenyl-3-[(1-thiophen-3-yltriazol-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5OS/c20-14(16-11-4-2-1-3-5-11)15-8-12-9-19(18-17-12)13-6-7-21-10-13/h1-7,9-10H,8H2,(H2,15,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHMADHPOBISYKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NCC2=CN(N=N2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-3-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea typically involves multi-step reactions. One common method starts with the preparation of the triazole ring through a Huisgen cycloaddition reaction between an azide and an alkyne. The thiophene ring is then introduced via a coupling reaction. Finally, the phenyl group is attached through a substitution reaction, and the urea moiety is formed by reacting with an isocyanate.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-phenyl-3-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrotriazoles.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-phenyl-3-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea involves its interaction with specific molecular targets. For instance, in its role as an enzyme inhibitor, the compound binds to the active site of the enzyme, blocking its activity. The triazole and thiophene rings play crucial roles in stabilizing the interaction with the target enzyme, while the phenyl group enhances the compound’s binding affinity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues differ primarily in the substituents on the triazole ring, urea-linked aryl groups, or additional pharmacophoric elements. Key comparisons include:

Compound Name Key Structural Features Biological Activity/Application Reference
1-Phenyl-3-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea (Target) Thiophen-3-yl-triazole, phenylurea Not explicitly reported; hypothesized kinase/IDO1 inhibition
1-(2H-1,3-Benzodioxol-5-yl)-3-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea Benzodioxol group replaces phenyl; same triazole-thiophene core Unknown
1-Phenyl-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11i) Thiazole-piperazine-hydrazinyl side chain; phenylurea Potential enzyme inhibition
1-((1-(3-Bromobenzyl)-1H-1,2,3-triazol-4-yl)methyl)-3-(4-bromophenyl)urea (7e) Brominated aryl groups on triazole and urea IDO1 inhibition
1-((1-(3-(tert-Butyl)phenyl)-1H-1,2,3-triazol-4-yl)methyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea (2l’) tert-Butylphenyl-triazole, chloro-trifluoromethylphenylurea Structural analysis via NMR

Physicochemical Properties

  • Molecular Weight : The target compound has a molecular weight of 343.36 g/mol (C₁₅H₁₃N₅O₃S) , comparable to 11i (466.2 g/mol) but lighter due to the absence of a thiazole-piperazine chain.
  • Solubility : Thiophene’s lower polarity compared to phenyl or benzodioxol groups (as in ) may reduce aqueous solubility but enhance membrane permeability.
  • logP : Estimated to be moderate (~2–3) due to the balance between aromatic hydrophobicity and polar urea/triazole groups.

Spectroscopic and Crystallographic Data

  • NMR : The target’s ¹H NMR would display signals for thiophene protons (~δ 7.3–7.6 ppm), triazole protons (δ ~8.7 ppm), and urea NH groups (δ ~9–10 ppm), analogous to 2l’ in .

Therapeutic Potential

  • The thiophene-triazole combination may target kinases (common in cancer) or inflammatory pathways, as seen in ’s thiazolidinedione derivatives .
  • The urea moiety’s hydrogen-bonding capacity could enhance target binding, similar to hydrazinyl-ureas in .

Biological Activity

1-Phenyl-3-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities, particularly focusing on its role as an antimicrobial agent and complement inhibitor.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of thiophenes with triazole derivatives. The structural determination is often confirmed using techniques such as NMR spectroscopy and X-ray crystallography, which provide insights into the compound's molecular geometry and functional groups.

Table 1: Summary of Synthesis Methods

MethodYieldKey Reagents
Condensation Reaction85%Thiophenes, Triazole derivatives
Solvent Used-Ethanol, DMF
Characterization Techniques-NMR, X-ray Diffraction

Antimicrobial Activity

Research has indicated that derivatives of 1-phenyl-3-(thiophenes) exhibit significant antimicrobial properties. For instance, compounds containing the triazole moiety have shown promising activity against methicillin-resistant Staphylococcus aureus (MRSA).

Case Study: A study evaluated several triazole derivatives, including those related to the compound . The minimum inhibitory concentration (MIC) values for effective compounds were noted to be around 4 mg/mL, demonstrating their potential as antimicrobial agents against resistant strains .

Complement Inhibition

Another critical area of activity for this compound is its role as a complement inhibitor. Complement systems are crucial in immune response regulation. The structure of 1-phenyl-3-(thiophenes) allows for interaction with complement proteins, potentially leading to therapeutic applications in inflammatory diseases.

Research Findings:
A series of studies have shown that modifications in the urea structure can enhance complement inhibitory activity. For example, a derivative exhibited an IC50 value of approximately 13 nM in inhibiting C9 deposition through various pathways (classical, lectin, and alternative), indicating strong potential for clinical applications .

The mechanism by which this compound exerts its biological effects involves:

  • Binding to Target Proteins: The triazole group facilitates binding to specific proteins involved in microbial resistance.
  • Inhibition of Complement Activation: By interfering with the formation of the membrane attack complex (MAC), it prevents cell lysis and inflammation.

Q & A

Q. What are the standard synthetic routes for 1-phenyl-3-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea?

The synthesis typically involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole core, followed by urea linkage formation. Key steps include:

  • Triazole ring formation : Reacting an alkyne-functionalized thiophene derivative with an azide under Cu(I) catalysis .
  • Urea coupling : Introducing the phenylurea group via nucleophilic substitution or carbodiimide-mediated coupling .
  • Purification : Recrystallization or column chromatography is used to isolate the product. Reaction conditions (e.g., solvents like ethanol/DMF, reflux temperatures) are critical for yield optimization .

Q. How is the molecular structure of this compound confirmed experimentally?

  • X-ray crystallography : SHELXL is widely used for refining crystal structures, particularly for resolving torsional angles and hydrogen-bonding networks .
  • Spectroscopic techniques : 1^1H/13^13C NMR confirms proton environments, while high-resolution mass spectrometry (HRMS) validates molecular weight .
  • Comparative analysis : Cross-referencing spectral data with structurally analogous compounds (e.g., triazole-urea hybrids) ensures accuracy .

Q. What solvents and reaction conditions are optimal for its synthesis?

  • Solvents : Polar aprotic solvents (DMF, DMSO) enhance reaction rates for CuAAC, while ethanol/water mixtures aid in purification .
  • Catalysts : Cu(I) salts (e.g., CuSO4_4/sodium ascorbate) are standard for triazole formation .
  • Temperature : Reactions often proceed at 50–80°C; higher temperatures may degrade sensitive functional groups .

Advanced Research Questions

Q. How can synthesis yields be improved while minimizing side products?

  • Stepwise optimization : Screen catalysts (e.g., Cu(I) vs. Ru(II)) and solvent systems to enhance regioselectivity in triazole formation .
  • In-line monitoring : Use FTIR or HPLC to track intermediate formation and adjust reaction kinetics dynamically .
  • Protecting groups : Temporarily shield reactive sites (e.g., thiophene sulfur) to prevent unwanted oxidation .

Q. What strategies are used to assess its biological activity, such as enzyme inhibition?

  • In vitro assays : Dose-response studies against target enzymes (e.g., kinases, proteases) using fluorescence-based substrates .
  • Molecular docking : Predict binding modes using software like AutoDock; validate with mutagenesis studies to identify critical residues .
  • Comparative studies : Benchmark activity against structurally similar compounds (e.g., pyrazole- or thiazole-containing ureas) to establish SAR .

Q. How can crystallographic data resolve contradictions in reported bioactivities?

  • Twinning/Disorder analysis : Use SHELXL to model disordered regions in crystal structures, which may explain variability in bioactivity .
  • Polymorph screening : Test different crystalline forms (e.g., solvates vs. anhydrates) to correlate structure with activity .

Q. What computational methods identify key pharmacophores in this compound?

  • DFT calculations : Map electrostatic potential surfaces to highlight hydrogen-bonding motifs (urea group) and hydrophobic regions (thiophene/triazole) .
  • Pharmacophore modeling : Tools like Schrödinger’s Phase align structural features with active analogs to prioritize modifications .

Methodological Challenges & Solutions

Q. How to address low reproducibility in multi-step syntheses?

  • Standardized protocols : Document exact stoichiometry, solvent grades, and inert atmosphere requirements .
  • Intermediate characterization : Validate purity of azide/alkyne precursors via 1^1H NMR before proceeding to subsequent steps .

Q. What analytical techniques troubleshoot purification challenges?

  • HPLC-MS : Detect trace impurities (e.g., unreacted starting materials) and optimize gradient elution .
  • Thermogravimetric analysis (TGA) : Assess thermal stability during recrystallization to avoid decomposition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.